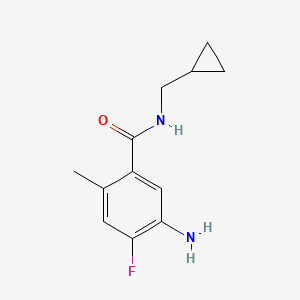

5-Amino-N-cyclopropylmethyl-4-fluoro-2-methylbenzamide

Descripción general

Descripción

5-Amino-N-cyclopropylmethyl-4-fluoro-2-methylbenzamide (ACFMB) is an organic compound that has been studied for its potential applications in the fields of drug synthesis, medicinal chemistry, and biochemistry. This compound has been the subject of much research due to its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, and its potential to be used as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthetic Routes and Compound Development : The compound has been explored in various synthetic routes, contributing to the development of novel therapeutic agents. For instance, it was involved in the synthesis of androgen receptor antagonists like MDV3100, showcasing a step involving Hofmann alkylation (Li Zhi-yu, 2012). Similarly, in the context of protein kinase inhibitors, a hybrid flow and microwave approach was utilized to prepare analogues, highlighting the compound's role in the efficient synthesis of potential therapeutic agents (C. Russell et al., 2015).

Radiopharmaceutical Development : The compound has also been utilized in the radiosynthesis of new radiobrominated and radioiodinated ligands targeting 5HT2A receptors, indicating its potential in developing tracers for positron emission tomography (PET) and gamma-emission tomography, which are crucial in neurological and oncological research (D. Terrière et al., 1997); (J. Mertens et al., 1994).

Antimicrobial and Antitumor Agents : Research into fluoronaphthyridines and benzothiazoles incorporating the compound has revealed promising antibacterial and antitumor properties. This includes the investigation of various derivatives for their in vitro and in vivo activities, offering insights into the compound's utility in developing new therapeutic agents with improved efficacy and selectivity (D. Bouzard et al., 1992); (I. Hutchinson et al., 2001).

Enhancing Antimicrobial Activity : The introduction of fluorine atoms in benzamide derivatives, including this compound, has been explored to enhance antimicrobial activities. This research has led to the development of novel compounds with significant activity against a range of bacterial and fungal strains, underlining the compound's role in advancing antimicrobial therapies (N. Desai et al., 2013).

Mecanismo De Acción

Target of Action

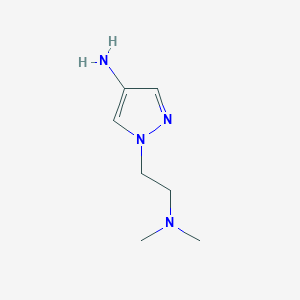

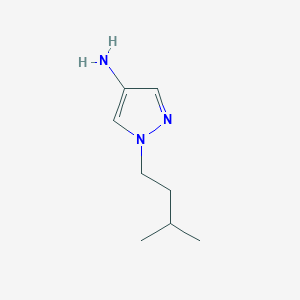

It is known that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

5-amino-pyrazoles are known to interact with various targets and cause changes in their function . These interactions often involve the formation of complex heterocyclic systems .

Biochemical Pathways

5-amino-pyrazoles are known to be involved in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Result of Action

It is known that 5-amino-pyrazoles can have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Propiedades

IUPAC Name |

5-amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-7-4-10(13)11(14)5-9(7)12(16)15-6-8-2-3-8/h4-5,8H,2-3,6,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOVDQKSBXCETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NCC2CC2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

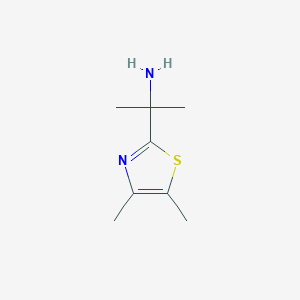

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)

![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)

amine](/img/structure/B1416313.png)